
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Overview
Description
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf₂, CAS 82113-66-4) is a highly reactive silylating agent and Lewis acid catalyst. Its molecular formula is C₅H₉F₆NO₄S₂Si, with a molecular weight of 353.33 g/mol . The compound features two electron-withdrawing trifluoromethanesulfonyl (Tf) groups attached to an imide nitrogen, which is further bonded to a trimethylsilyl (TMS) moiety. This structure confers strong Lewis acidity, making TMSNTf₂ a superior activator in organic synthesis, polymerization, and glycosylation reactions .
Mechanism of Action
Target of Action
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide primarily targets carbonyl groups in organic compounds . The compound’s interaction with these groups is a key aspect of its function.
Mode of Action
This compound acts as a Lewis acid catalyst in various organic transformations . It complexes with carbonyl groups more effectively than other similar compounds . This interaction results in changes to the structure and reactivity of the target compounds.
Biochemical Pathways
It is known that the compound plays a role in the diels-alder reaction, a type of organic chemical reaction that combines two compounds to form a more complex one .
Pharmacokinetics
It is soluble in most common organic solvents, which suggests it may have good bioavailability .
Result of Action
The action of this compound results in the formation of complex organic compounds through reactions such as the Diels-Alder reaction . This can lead to significant changes at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is stored in an inert atmosphere and under -20°C to maintain its stability . The compound’s efficacy may also be affected by the presence of other compounds or conditions in its environment.
Biological Activity
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, commonly referred to as TMS-Triflimide, is a compound with the molecular formula and a molecular weight of 353.33 g/mol. It is characterized by its unique structure, which includes a trimethylsilyl group and two trifluoromethanesulfonyl groups. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its distinctive properties.
TMS-Triflimide exhibits several important chemical properties that contribute to its biological activity:
- Lipophilicity : The presence of trifluoromethanesulfonyl groups increases the lipophilicity of the compound, making it suitable for various biological applications .
- Strong NH-acidity : As one of the strongest NH-acids, TMS-Triflimide can act as a potent catalyst in numerous organic reactions, which can be harnessed for synthesizing biologically active compounds .
Applications in Organic Synthesis
TMS-Triflimide is utilized extensively in organic synthesis as a reagent and catalyst. Its applications include:
- C-amination reactions : It serves as a source of nitrogen in C-amination (sulfonamidation) reactions, yielding products that are valuable in pharmaceutical chemistry .
- Catalysis : The compound is effective in various catalytic processes such as cycloaddition, Friedel-Crafts reactions, and heterocyclization, which are essential for producing complex organic molecules .
Case Study 1: Catalytic Activity
A study demonstrated that TMS-Triflimide could effectively catalyze the isoprenylation of aliphatic aldehydes via a sigmatropic rearrangement. This reaction resulted in high yields of desired products, showcasing the compound's versatility as a catalyst in organic transformations .
Case Study 2: Synthesis of Biologically Active Compounds
Research highlighted the use of TMS-Triflimide in synthesizing N7-substituted purine biaryls through nucleophilic C-arylation reactions. These compounds are significant due to their potential therapeutic applications in treating various diseases, including cancer .
Toxicity and Safety Considerations
While TMS-Triflimide has promising applications, safety data indicate that it is moisture-sensitive and should be handled under inert gas conditions to prevent degradation. Proper storage at low temperatures (<0°C) is recommended to maintain stability .
Comparative Analysis of Related Compounds
To better understand the biological activity of TMS-Triflimide, it is useful to compare it with related compounds:
Compound Name | Lipophilicity | NH-acidity (pKa) | Applications |
---|---|---|---|
This compound | High | 2.8 | Catalysis in organic synthesis |
Bis(trifluoromethanesulfonyl)imide | Moderate | 6.33 | Reagent in pharmaceutical chemistry |
Triflamides | High | Varies | Catalysts and reagents in organic reactions |
Scientific Research Applications
Scientific Research Applications
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is widely utilized in various research areas due to its effectiveness as a catalyst and reagent .
Electrolyte Solutions
TMS-Triflimide serves as an effective electrolyte in lithium-ion batteries, enhancing their performance and stability, which is crucial for the energy storage industry .
Organic Synthesis
It acts as a reagent in organic synthesis, particularly in the formation of sulfonamides, making it valuable for pharmaceutical development and chemical manufacturing . The compound is utilized extensively in organic synthesis as a reagent and catalyst. Its applications include C-amination reactions, where it serves as a nitrogen source, yielding products valuable in pharmaceutical chemistry. It is effective in various catalytic processes such as cycloaddition, Friedel-Crafts reactions, and heterocyclization, which are essential for producing complex organic molecules.
Fluorination Reactions
The compound is used in fluorination processes, allowing for the introduction of fluorine into organic molecules, which is important in developing agrochemicals and specialty chemicals .
Polymer Chemistry
It is employed in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability, beneficial in various industrial applications . It also acts as a highly effective Lewis acid catalyst in group transfer polymerization (GTP) reactions.
Case Studies
Catalytic Activity
TMS-Triflimide can effectively catalyze the isoprenylation of aliphatic aldehydes via a sigmatropic rearrangement. This reaction resulted in high yields of desired products, showcasing the compound's versatility as a catalyst in organic transformations.
Synthesis of Biologically Active Compounds
Research highlighted the use of TMS-Triflimide in synthesizing N7-substituted purine biaryls through nucleophilic C-arylation reactions. These compounds are significant due to their potential therapeutic applications in treating various diseases, including cancer.
Diels-Alder Reaction
Trimethylsilyl Bis(trifluoromethanesulfonyl)imide is a tolerant and environmentally benign Lewis acid catalyst of the Diels-Alder reaction .
Data Table: Comparative Analysis of Related Compounds
Compound Name | Lipophilicity | NH-acidity (pKa) | Applications |
---|---|---|---|
This compound | High | 2.8 | Catalysis in organic synthesis, electrolyte solutions, polymer chemistry |
Bis(trifluoromethanesulfonyl)imide | Moderate | 6.33 | Reagent in pharmaceutical chemistry |
Triflamides | High | Varies | Catalysts and reagents in organic reactions |
Safety Considerations
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, and how is purity ensured?
The compound is synthesized via silylation of bis(trifluoromethanesulfonyl)imide (HTf₂N) using trimethylsilyl chloride (Me₃SiCl) under rigorously anhydrous conditions. A typical procedure involves reacting equimolar amounts of HTf₂N and Me₃SiCl in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. Purification is achieved through fractional distillation under reduced pressure (≤1 mmHg) to remove volatile byproducts. Purity is validated via ¹⁹F NMR spectroscopy and elemental analysis .
Q. What are the primary applications of this compound in organic synthesis?
It is widely employed as a strong Lewis acid catalyst for carbonyl activation, surpassing trimethylsilyl triflate (TMSOTf) in efficiency for reactions like Friedel-Crafts acylations and Mukaiyama aldol additions. Its low nucleophilicity and high thermal stability enable its use in polar aprotic solvents (e.g., CH₂Cl₂, THF) at ambient to mildly elevated temperatures (25–60°C) .
Advanced Research Questions
Q. How does this compound enhance group-transfer polymerization (GTP) kinetics, and how are competing side reactions mitigated?
In GTP of alkyl crotonates, the compound acts as a silicon Lewis acid catalyst, initiating polymerization via silyl enolate intermediates. Key parameters include:
- Initiator ratio : A 1:1 molar ratio of the initiator (e.g., 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene, MTS) to monomer minimizes chain termination.
- Solvent selection : Non-coordinating solvents (e.g., toluene) reduce ion-pair dissociation, enhancing propagation rates.
- Temperature control : Reactions are conducted at –20°C to 0°C to suppress backbiting or β-hydride elimination. Kinetic modeling (e.g., pseudo-steady-state approximation) is used to optimize monomer conversion and molecular weight distribution .
Q. What methodologies are recommended to resolve contradictions in thermal stability data for ionic liquids containing bis(trifluoromethanesulfonyl)imide anions?
Conflicting thermal stability reports often arise from variations in experimental conditions (e.g., heating rate, atmosphere). To standardize assessments:
- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres at controlled heating rates (e.g., 10°C/min).
- Couple TGA with evolved gas analysis (EGA) using FTIR or mass spectrometry to identify decomposition products.
- Compare results with reference compounds (e.g., [C₁C₄Im][NTf₂], [PYR₁₄][NTf₂]) to contextualize stability trends .
Q. How can researchers evaluate the compound’s compatibility with moisture-sensitive reactions, and what precautions are critical?
Despite its hydrolytic sensitivity, controlled use in moisture-sensitive systems is achievable by:
- Pre-drying solvents (e.g., molecular sieves for CH₂Cl₂) and reagents.
- Employing Schlenk line techniques or glovebox setups for reaction assembly.
- Monitoring residual water via Karl Fischer titration (<50 ppm threshold).
- Substituting with hydrophobic ionic liquids (e.g., [BMIM][NTf₂]) in hybrid catalytic systems to buffer moisture effects .
Q. Methodological Guidance for Data Interpretation
Q. What analytical techniques are essential for characterizing reaction intermediates involving this compound?
- ¹⁹F NMR spectroscopy : Tracks silylation efficiency and anion integrity (δ –78 to –81 ppm for CF₃ groups).
- ESI-MS (Electrospray Ionization Mass Spectrometry) : Identifies ionic intermediates (e.g., [M–Tf₂N]⁻ ions).
- X-ray crystallography : Resolves structural ambiguities in silylated products (e.g., Si–N bond lengths) .
Q. How should researchers address discrepancies in catalytic activity across different solvent systems?
Conflicting activity data often stem from solvent polarity effects on ion pairing. To resolve:
Comparison with Similar Compounds
Trimethylsilyl Triflate (TMSOTf)
TMSOTf (trimethylsilyl trifluoromethanesulfonate) is a widely used silylating agent and catalyst. Key differences include:
- Structure and Acidity : TMSOTf has one Tf group, whereas TMSNTf₂ has two, resulting in significantly higher Lewis acidity for TMSNTf₂. This enhances its ability to activate carbonyl groups and stabilize carbocation intermediates .
- Catalytic Efficiency : In semi-pinacol rearrangements, TMSNTf₂ outperforms TMSOTf in fragment coupling reactions, enabling higher yields and stereochemical control .
- Applications: TMSNTf₂ is preferred in demanding reactions such as the synthesis of polycyclic diterpenoid alkaloids and organo-catalyzed group-transfer polymerization (GTP) of acrylates .
Table 1: TMSNTf₂ vs. TMSOTf
tert-Butyldimethylsilyl Triflate (TBSOTf)
TBSOTf is a bulkier silylating agent with a tert-butyldimethylsilyl group. Comparisons include:
- Steric Effects : The bulky tert-butyl group in TBSOTf limits its use in sterically hindered reactions, whereas TMSNTf₂’s smaller TMS group allows broader substrate compatibility .
- Thermal Stability : TMSNTf₂ exhibits higher thermal stability, making it suitable for high-temperature reactions like ionic liquid-mediated polymerizations .
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)
LiTFSI (lithium bis(trifluoromethanesulfonyl)imide) shares the TFSI⁻ anion with TMSNTf₂ but serves distinct roles:
- Function : LiTFSI is an electrolyte salt in lithium-ion batteries, while TMSNTf₂ is a catalyst.
- Ionic Conductivity : LiTFSI in sulfolane achieves 2.75 × 10⁻³ S/cm at 30°C, comparable to lithium hexafluorophosphate .
- Electrochemical Stability : LiTFSI-based electrolytes exhibit stability up to 5.75 V vs. Li/Li⁺, critical for battery performance .
Table 2: TMSNTf₂ vs. LiTFSI
Property | TMSNTf₂ | LiTFSI |
---|---|---|
Primary Use | Catalyst/Silylating agent | Electrolyte salt |
Thermal Stability | Stable up to 200°C | Stable up to 300°C |
Ionic Conductivity | N/A | 2.75 × 10⁻³ S/cm (30°C) |
Reference |
Bis(trifluoromethanesulfonyl)imide (TFSI) Ionic Liquids
Ionic liquids (ILs) with the TFSI⁻ anion, such as [EMIM][TFSI] and [Pyr14][TFSI], differ from TMSNTf₂ in application:
- Conductivity : [Pyr14][TFSI] achieves 10⁻³ S/cm at 80°C in solid polymer electrolytes .
- Vapor Pressure : TFSI-based ILs exhibit lower vapor pressures than bis(fluorosulfonyl)imide analogs, enhancing their utility as green solvents .
- Role in Batteries : ILs like [PP13][TFSI] improve thermal stability and safety in lithium-ion batteries .
Table 3: TFSI-Based Ionic Liquids
IL Name | Cation Type | Conductivity (S/cm) | Key Property |
---|---|---|---|
[EMIM][TFSI] | Imidazolium | ~10⁻³ at 80°C | High ionic mobility |
[Pyr14][TFSI] | Pyrrolidinium | ~10⁻³ at 80°C | Thermal stability (>300°C) |
[PP13][TFSI] | Piperidinium | N/A | Non-flammability |
Reference |
Preparation Methods
Preparation Methods of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
In Situ Protodesilylation Method
This is the most commonly employed method for preparing this compound, notable for operational simplicity and high efficiency.
-
- Mix commercially available allyltrimethylsilane (or any trimethylsilyl enol ether) with bis(trifluoromethanesulfonyl)imide (Tf2NH) under controlled temperature conditions.
- The reaction proceeds via protodesilylation, where the trimethylsilyl group is transferred to the bis(trifluoromethanesulfonyl)imide, generating the desired compound in situ.
- This method avoids isolation of intermediates and allows direct use in catalytic reactions.
Direct Silylation Using Trimethylsilyl Chloride
An alternative synthetic route involves the reaction of bis(trifluoromethanesulfonyl)amide with trimethylsilyl chloride (TMSCl).
-
- Bis(trifluoromethanesulfonyl)amide is treated with TMSCl in an appropriate organic solvent (e.g., dichloromethane) under controlled temperature.
- The silylation reaction replaces the acidic proton on the nitrogen with a trimethylsilyl group, yielding this compound.
- The reaction requires careful stoichiometric control and inert atmosphere to prevent hydrolysis or side reactions.
-
- This method allows isolation of the pure compound for storage and later use.
- It is less commonly used compared to in situ methods due to handling and purification requirements.
Silver Salt Mediated Synthesis
-
- Requires preparation or procurement of silver salt, increasing cost.
- Useful for laboratory-scale synthesis where high purity is critical.
Comparative Table of Preparation Methods
Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
---|---|---|---|---|
In Situ Protodesilylation | Allyltrimethylsilane + Tf2NH | Mild temperature, solvent (DCM) | Simple, high yield, no isolation | Product used immediately |
Direct Silylation with TMSCl | Bis(trifluoromethanesulfonyl)amide + TMSCl | Controlled temp, inert atmosphere | Isolated pure compound available | Requires purification, moisture sensitive |
Silver Salt Mediated Synthesis | AgNTf2 + TMSCl | Ambient to mild heating | Clean reaction, easy byproduct removal | Expensive reagents, less scalable |
Research Findings and Analytical Data
NMR Studies:
NMR spectroscopy confirms the formation of this compound by characteristic chemical shifts corresponding to the trimethylsilyl group and trifluoromethanesulfonyl moieties. Studies show enhanced complexation ability with carbonyl groups compared to related Lewis acids.Catalytic Activity Correlation:
The preparation method influences catalytic efficiency. In situ generated this compound shows superior activity in Diels-Alder reactions and other transformations due to its freshness and absence of impurities.Thermal and Storage Stability: The compound is stable as a colorless liquid under freezer storage. Boiling point at reduced pressure (115 °C / 2 mmHg) allows purification by distillation if needed.
Properties
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRNWUYOYIGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F6NO4S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451929 | |
Record name | TMS Triflimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82113-66-4 | |
Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82113-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TMS Triflimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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